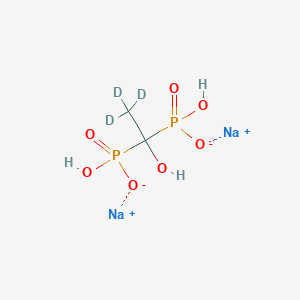

Etidronic acid-d3 (disodium)

Description

Contextualization of Etidronic Acid within Contemporary Bisphosphonate Chemistry Research

Etidronic acid, a first-generation bisphosphonate, has long been a subject of scientific inquiry due to its ability to inhibit bone resorption and prevent calcification. medchemexpress.eumdpi.comchemicalbook.com Bisphosphonates are structurally similar to the naturally occurring pyrophosphate and exhibit a strong affinity for bone minerals. nih.govwikipedia.org This characteristic has led to their widespread investigation for treating bone-related diseases. wikipedia.orgthegoodscentscompany.com In contemporary research, etidronic acid and its analogs are also being explored for their potential as catalysts in organic synthesis and as chelating agents in various industrial applications. mdpi.comresearchgate.netindustrialchemicals.gov.aucbijournal.com

Significance of Deuterium (B1214612) Isotopic Labeling in Advanced Chemical and Biological Investigations

Deuterium labeling, the replacement of hydrogen atoms with their heavier, stable isotope deuterium, is a powerful technique in modern scientific research. clearsynth.comsimsonpharma.com This isotopic substitution does not alter the chemical properties of a molecule but provides a unique "tag" that can be tracked and detected using various analytical methods. clearsynth.com The increased mass of deuterium can also influence the metabolic stability of a compound, a phenomenon known as the kinetic isotope effect, which is valuable in drug metabolism and pharmacokinetic (DMPK) studies. symeres.comresearchgate.net

The applications of deuterium-labeled compounds are vast and include:

Metabolic Pathway Tracing: Researchers can follow the journey of a deuterated molecule through a biological system, providing insights into how it is absorbed, distributed, metabolized, and excreted. clearsynth.comsimsonpharma.comresearchgate.net

Analytical Chemistry: Deuterium labeling enhances the sensitivity and specificity of analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). simsonpharma.comsymeres.com

Drug Development: By understanding a drug's metabolic fate, scientists can design more effective and safer therapeutic agents. clearsynth.comresearchgate.net

Mechanistic Studies: The kinetic isotope effect can be exploited to elucidate the mechanisms of chemical reactions. symeres.com

Rationale for Dedicated Academic Research on Etidronic Acid-d3 (Disodium)

Etidronic acid-d3 (disodium) is the deuterium-labeled version of etidronic acid disodium (B8443419). medchemexpress.eumedchemexpress.com The rationale for its dedicated study stems from the combined utility of etidronic acid's inherent properties and the advantages conferred by deuterium labeling. As a stable, non-radioactive isotope, deuterium makes Etidronic acid-d3 (disodium) a safe and effective tracer for in-vivo and in-vitro studies. clearsynth.comcymitquimica.com Its primary use is as an internal standard in clinical mass spectrometry and for therapeutic drug monitoring. medchemexpress.com

Overview of Principal Research Trajectories for Etidronic Acid-d3 (Disodium)

Current research involving Etidronic acid-d3 (disodium) is primarily focused on its application as an analytical standard and a tracer in metabolic studies. Key research trajectories include:

Pharmacokinetic and Metabolic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of etidronic acid. clearsynth.comresearchgate.net The use of the deuterated form allows for precise quantification and differentiation from the non-labeled drug.

Analytical Method Development: Utilizing Etidronic acid-d3 (disodium) as an internal standard to improve the accuracy and precision of analytical methods for quantifying etidronic acid and other bisphosphonates in biological matrices and pharmaceutical formulations. helixchrom.comresearchgate.netgoogle.com

Bone Metabolism Research: Tracing the uptake and distribution of etidronic acid in bone tissue to better understand its mechanism of action in treating bone disorders. nih.govturkjps.orgkntu.ac.irmdpi.com

Synthesis and Characterization: Developing efficient and cost-effective methods for the synthesis of Etidronic acid-d3 (disodium) and other deuterated bisphosphonates. chemicalbook.comdigitellinc.comacs.org

Interactive Data Tables

Below are tables summarizing key information about the chemical compounds discussed in this article.

Table 1: Chemical Compound Information

| Compound Name | Synonyms | Key Applications |

| Etidronic acid | (1-Hydroxyethylidene)bisphosphonic acid, HEDP | Bone resorption inhibitor, chelating agent, catalyst medchemexpress.eumdpi.comchemicalbook.comindustrialchemicals.gov.au |

| Etidronic acid-d3 (disodium) | Etidronate-d3 disodium, HEDPA-d3 disodium | Internal standard, metabolic tracer medchemexpress.comcymitquimica.com |

| Pyrophosphate | Diphosphate (B83284) | Natural analog of bisphosphonates wikipedia.org |

| Deuterium | Heavy hydrogen | Isotopic label in research clearsynth.comsimsonpharma.com |

Table 2: Analytical Techniques in Deuterated Bisphosphonate Research

| Technique | Application |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation, tracking metabolic pathways simsonpharma.comsymeres.com |

| Mass Spectrometry (MS) | Quantification, metabolite identification symeres.comresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Separation and analysis of bisphosphonates helixchrom.comresearchgate.net |

| Ion Chromatography | Analysis of etidronic acid and its salts google.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C2H6Na2O7P2 |

|---|---|

Molecular Weight |

253.01 g/mol |

IUPAC Name |

disodium;hydroxy-[2,2,2-trideuterio-1-hydroxy-1-[hydroxy(oxido)phosphoryl]ethyl]phosphinate |

InChI |

InChI=1S/C2H8O7P2.2Na/c1-2(3,10(4,5)6)11(7,8)9;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);;/q;2*+1/p-2/i1D3;; |

InChI Key |

GWBBVOVXJZATQQ-GXXYEPOPSA-L |

Isomeric SMILES |

[2H]C([2H])([2H])C(O)(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+] |

Canonical SMILES |

CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for Deuterated Etidronic Acid Analogs

Established Synthesis Routes for Non-Deuterated Etidronic Acid

Etidronic acid, chemically known as (1-Hydroxyethylidene)-1,1-diphosphonic acid (HEDP), is synthesized through several established industrial methods. thfine.comnih.govresearchgate.net These routes typically involve the reaction of phosphorus-containing reagents with acetic acid or its derivatives. thfine.com

Phosphorous Trichloride (B1173362) and Glacial Acetic Acid Reaction Pathways

A primary industrial method for synthesizing etidronic acid involves the reaction of phosphorous trichloride (PCl₃) with glacial acetic acid (CH₃COOH). thfine.comchemicalbook.com This process is valued for its use of readily available and inexpensive raw materials, mild reaction conditions, and high product purity and yield. thfine.com

The process generally involves the dropwise addition of phosphorous trichloride to a mixture of water and glacial acetic acid under controlled temperatures, typically between 40-80°C. chemicalbook.com The reaction is then heated to 100-130°C and refluxed for several hours. chemicalbook.com After the reaction is complete, hydrolysis with steam is used to remove residual acetic acid and other volatile components, yielding the final product. chemicalbook.com A key advantage of this pathway is the potential to achieve product purity of up to 97% and yields of 95% or more. thfine.com Variations of this method aim to control the initially violent hydrolysis of phosphorous trichloride by introducing hydrogen chloride into the raw materials, which helps stabilize the reaction. patsnap.comgoogle.com

Phosphorous Acid and Acetic Anhydride (B1165640)/Acetyl Chloride Conversion Routes

Alternative synthesis pathways for etidronic acid utilize phosphorous acid (H₃PO₃) in combination with either acetic anhydride or acetyl chloride. thfine.comnih.gov

When using acetic anhydride, phosphorous acid is typically premixed with acetic acid, and acetic anhydride is then continuously added to the stream. chemicalbook.com The reaction mixture is heated, and the subsequent conversion results in etidronic acid. chemicalbook.com One described process achieved a conversion rate of phosphorous acid to etidronic acid of 86%. chemicalbook.com

The route involving phosphorous acid and acetyl chloride is also recognized as a viable and economical method for HEDP production. thfine.com These methods highlight the versatility of phosphorous compounds in the synthesis of bisphosphonates like etidronic acid.

| Synthesis Route | Key Reactants | Typical Conditions | Reported Yield/Purity |

| Route 1 | Phosphorous Trichloride, Glacial Acetic Acid, Water | Initial Temp: 40-80°C; Reflux: 100-130°C for 4-5h | Yield: ≥95%; Purity: up to 97% thfine.comchemicalbook.com |

| Route 2 | Phosphorous Acid, Acetic Anhydride, Acetic Acid | Heated in a back-mix reaction zone to ~135°C (275°F) | 86% conversion of phosphorous acid chemicalbook.com |

| Route 3 | Phosphorous Acid, Acetyl Chloride | Considered an economical and practical method thfine.com | Data not specified |

Deuterium (B1214612) Incorporation Strategies for Etidronic Acid-d3 (Disodium)

The synthesis of Etidronic acid-d3, where the three hydrogen atoms of the methyl group are replaced by deuterium, requires specific strategies to introduce the isotope into the molecule's structure.

Direct Catalytic H-D Exchange Reactions

Direct hydrogen-deuterium (H-D) exchange represents an efficient approach for deuterium labeling, where a protium (B1232500) (¹H) atom is directly swapped for a deuterium (²H) atom. researchgate.net This is often accomplished using a deuterium source, such as heavy water (D₂O) or deuterium gas (D₂), in the presence of a catalyst. researchgate.netnih.gov Transition-metal catalysis is a prominent method for achieving H-D exchange on organic molecules. researchgate.net

For a compound like etidronic acid, H-D exchange could theoretically be applied to the final molecule. However, the selectivity of this method is crucial. The C-H bonds of the methyl group are the target for producing etidronic acid-d3. The hydroxyl (-OH) and phosphonic acid (-P(O)(OH)₂) protons are labile and would readily exchange with deuterium in a source like D₂O, but these are typically not the sites of interest for creating a stable deuterated analog for metabolic studies. Catalytic systems, including photoredox catalysis, can be designed to target specific C-H bonds, even in complex molecules, allowing for late-stage deuteration. nih.govnih.gov The challenge lies in finding a catalyst that selectively activates the C-H bonds of the methyl group without affecting other parts of the molecule.

Precursor-Based Deuteration through Isotopic Starting Materials

A more controlled and common strategy for regioselective deuteration is to use a starting material that already contains deuterium at the desired position. nih.gov For the synthesis of etidronic acid-d3, the logical precursor would be deuterated acetic acid (acetic acid-d4, CD₃COOD, or acetic acid-d3, CD₃COOH).

By substituting deuterated acetic acid for standard acetic acid in the established synthesis routes described in section 2.1, the deuterated methyl group (CD₃-) is carried through the reaction to form the final deuterated product. For example, using the phosphorous trichloride pathway:

2PCl₃ + CD₃COOH + 5H₂O → (1-Hydroxyethylidene-d3)-1,1-diphosphonic acid + 6HCl

This precursor-based approach ensures that the deuterium atoms are located specifically on the methyl group, providing high regioselectivity. nih.gov The synthesis of complex deuterated molecules often relies on the commercial availability of deuterated building blocks or the custom synthesis of such precursors. nih.govnih.gov

Methodological Considerations for Isotopic Purity and Regioselectivity

When synthesizing deuterated compounds, two factors are of critical importance: regioselectivity (ensuring the deuterium is in the correct position) and isotopic purity (the percentage of molecules that are correctly labeled). acs.org

Regioselectivity is primarily addressed by the chosen synthetic strategy. The precursor-based approach, using a starting material like deuterated acetic acid, offers a high degree of control over the label's position. nih.gov In contrast, direct H-D exchange reactions may pose challenges in controlling selectivity, potentially leading to deuterium incorporation at unintended sites unless a highly specific catalytic system is employed. nih.gov

Isotopic purity must be analytically verified. Unwanted isotopic species can arise from incomplete deuteration or side reactions, leading to a mixture of isotopologues (molecules with different numbers of deuterium atoms). acs.org Several analytical techniques are essential for this characterization:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for determining isotopic enrichment. rsc.orgnih.gov It can distinguish between the non-deuterated compound and its deuterated isotopologues based on their mass differences, allowing for the calculation of the percentage of isotopic purity. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for confirming the structural integrity and the precise location of deuterium atoms. rsc.org ¹H NMR can show the disappearance of a signal at the site of deuteration, while ²H NMR can directly detect the deuterium signal. nih.gov Quantitative NMR methods can provide accurate measurements of isotopic abundance. nih.govresearchgate.net

Together, these methods provide a comprehensive evaluation of the synthesized deuterated compound, ensuring both its structural identity and its isotopic fidelity. rsc.org

Scalability and Process Optimization in Deuterated Compound Synthesis

The scalability and process optimization of deuterated compound synthesis, including for deuterated etidronic acid analogs, present unique challenges and considerations compared to their non-deuterated counterparts. The primary goals are to ensure high levels of deuterium incorporation, maintain chemical purity, and achieve economic viability on a larger scale.

Challenges in Scaling Up Deuterated Synthesis:

Isotopic Dilution: Preventing isotopic dilution from extraneous sources of hydrogen is paramount. This requires careful control of all reagents, solvents, and atmospheric conditions to exclude moisture and other protic impurities.

Reaction Kinetics and Isotope Effects: The replacement of hydrogen with deuterium can alter reaction rates due to the kinetic isotope effect. This may necessitate adjustments to reaction conditions such as temperature, pressure, and catalyst loading to optimize yields and reaction times.

Process Optimization Strategies:

Several strategies can be employed to optimize the synthesis of deuterated compounds for large-scale production:

Continuous Flow Chemistry: Moving from traditional batch processing to continuous flow synthesis offers significant advantages for deuterated compound production. bionauts.jp Flow reactors provide better control over reaction parameters, enhance heat and mass transfer, and can improve reaction efficiency and safety. bionauts.jp This methodology can also minimize the volume of expensive deuterated reagents required at any given time. bionauts.jp A new deuterium-labeled compound flow synthesis system that operates at ambient pressure and room temperature has been developed, which uses heavy water (D₂O) as the deuterium source and has shown high reaction performance (80-99% introduction, 80-98% yield) for compounds like Ibuprofen. bionauts.jp This system also allows for the reuse and easy purification of the deuterated water. bionauts.jp

Catalyst Optimization: For syntheses involving catalytic steps, the development and optimization of catalysts are crucial. This includes selecting catalysts that are highly active and selective under the specific reaction conditions required for deuteration.

In-process Monitoring: The implementation of real-time analytical techniques, such as spectroscopy, can provide continuous monitoring of the reaction progress. This allows for precise control and immediate adjustments to maintain optimal conditions and ensure high deuterium incorporation.

Downstream Processing and Purification: The purification of the final deuterated compound must be designed to efficiently remove any non-deuterated or partially deuterated impurities. Techniques such as chromatography and crystallization may need to be specifically optimized for the separation of isotopologues.

The following table summarizes key considerations and optimization approaches for the scalable synthesis of deuterated etidronic acid analogs:

| Factor | Challenge | Optimization Approach |

| Starting Materials | High cost of deuterated precursors (e.g., acetic acid-d4). | - Efficient sourcing and synthesis of precursors. - High-yield reaction pathways to minimize waste. |

| Reaction Conditions | Potential for isotopic dilution from protic impurities. Kinetic isotope effects altering reaction rates. | - Use of anhydrous solvents and inert atmospheres. - Optimization of temperature, pressure, and reaction time. - Implementation of continuous flow processing. bionauts.jp |

| Catalysis | Catalyst deactivation or side reactions. | - Screening for highly active and selective catalysts. - Optimization of catalyst loading and lifetime. |

| Purification | Separation of isotopologues and removal of protic impurities. | - Development of efficient crystallization and chromatographic methods. - Use of analytical techniques to verify isotopic purity. |

| Economic Viability | Overall process cost. | - High-yield synthesis to maximize product output. - Recycling of deuterated solvents and unreacted materials. - Automation and process control to improve efficiency. |

By carefully addressing these factors, the synthesis of deuterated etidronic acid analogs can be effectively scaled and optimized to meet the demands for these specialized compounds in various research and industrial applications.

Advanced Analytical Characterization of Etidronic Acid D3 Disodium

Spectroscopic Techniques for Structural Elucidation and Isotopic Verification

Spectroscopy is indispensable for the detailed molecular-level analysis of Etidronic acid-d3 (disodium), providing definitive structural confirmation and verifying the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 31P NMR, 1H NMR, 2H NMR)

NMR spectroscopy is a powerful, non-destructive technique for elucidating molecular structure. For Etidronic acid-d3, a multi-nuclear approach is essential.

³¹P NMR: As a bisphosphonate, Etidronic acid contains two phosphorus atoms. nih.gov ³¹P NMR spectroscopy is highly specific for these nuclei, typically showing a single resonance for the two equivalent phosphorus atoms, confirming the presence of the phosphonate (B1237965) groups. mdpi.com The chemical shift is sensitive to the pH of the solution. researchgate.net

¹H NMR: In the non-labeled form of Etidronic acid, the ¹H NMR spectrum would show a characteristic signal for the methyl (CH₃) protons. For Etidronic acid-d3 (disodium), this signal is expected to be absent or significantly diminished, providing strong evidence of successful deuteration at the methyl group. hmdb.canih.gov

²H NMR (Deuterium NMR): This technique directly detects the deuterium (B1214612) nuclei. A signal in the ²H NMR spectrum corresponding to the chemical shift of the methyl group confirms the presence and location of the isotopic label.

| Technique | Expected Observation for Etidronic Acid-d3 (Disodium) | Information Gained |

| ³¹P NMR | A single resonance peak. | Confirms the presence of the two equivalent phosphonate groups. |

| ¹H NMR | Absence or significant reduction of the methyl proton signal. | Verifies the substitution of protons with deuterium at the methyl position. |

| ²H NMR | A resonance peak at the chemical shift corresponding to the methyl group. | Directly confirms the presence and location of deuterium atoms. |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Isotope Abundance

Mass spectrometry is a primary tool for confirming the molecular weight and isotopic purity of a labeled compound. nih.gov

Mass Spectrometry (MS): MS analysis of Etidronic acid-d3 (disodium) will show a molecular ion peak that is three mass units higher than its non-labeled counterpart due to the three deuterium atoms (²H) replacing three protium (B1232500) atoms (¹H). This mass shift is a definitive indicator of successful deuteration. Tandem MS (MS/MS) can be used to fragment the molecule, providing further structural confirmation. eurofins.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements (typically to four or five decimal places), allowing for the unambiguous determination of the elemental composition. researchgate.netyoutube.com This technique can clearly distinguish between the desired deuterated compound and any residual non-labeled material or other impurities, enabling precise calculation of isotopic abundance and purity. nih.gov

| Technique | Parameter Measured | Significance for Etidronic Acid-d3 (Disodium) |

| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) | Confirms the expected +3 Da mass increase over the unlabeled compound. |

| High-Resolution MS (HRMS) | Exact mass and isotopic pattern | Provides unequivocal elemental composition, confirms deuteration, and allows for precise assessment of isotopic purity. |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "molecular fingerprint" by probing the vibrational modes of a molecule's chemical bonds. edinst.comnih.gov

Infrared (IR) Spectroscopy: The IR spectrum of Etidronic acid is characterized by strong absorptions corresponding to O-H, P=O, and P-O-H stretching and bending vibrations. mdpi.com In Etidronic acid-d3, the C-H stretching and bending vibrations associated with the methyl group will be replaced by C-D vibrations. These C-D modes appear at lower frequencies (wavenumbers) due to the heavier mass of deuterium, providing a clear spectral signature of deuteration.

Raman Spectroscopy: Raman spectroscopy is also sensitive to the molecule's vibrational modes but is particularly effective for symmetric, non-polar bonds. nih.gov It complements the IR spectrum and can be used to further confirm the structural integrity of the carbon-phosphorus backbone and the successful incorporation of deuterium. americanpharmaceuticalreview.comsemanticscholar.org

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for separating Etidronic acid-d3 from complex matrices and for its precise quantification. Due to its highly polar and ionic nature, specialized methods are required.

High-Performance Liquid Chromatography (HPLC) with Specialized Detection

Standard reversed-phase HPLC is often ineffective for retaining highly polar compounds like etidronate. helixchrom.com Therefore, alternative chromatographic modes and detection methods are employed.

Chromatographic Modes: Hydrophilic Interaction Liquid Chromatography (HILIC) and ion-pair chromatography are commonly used. HILIC uses a polar stationary phase and a partially aqueous mobile phase to retain polar analytes. helixchrom.comhelixchrom.com Ion-pair chromatography adds a reagent to the mobile phase that forms a neutral complex with the ionic analyte, allowing for its retention on a conventional reversed-phase column. nih.govsigmaaldrich.com

Specialized Detection: Since etidronate lacks a strong UV chromophore, standard UV detection is not ideal. helixchrom.com More suitable detectors include:

Evaporative Light Scattering Detector (ELSD): This universal detector is not dependent on the optical properties of the analyte and is well-suited for non-chromophoric compounds. sielc.comsielc.com

Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that provides a response proportional to the mass of the analyte.

Mass Spectrometry (LC-MS/MS): Coupling HPLC with tandem mass spectrometry provides the highest degree of selectivity and sensitivity, making it the gold standard for quantifying low levels of the compound in biological samples. eurofins.comnih.gov

Ion Chromatography (IC) for Ion-Specific Analysis

Ion chromatography is a powerful technique specifically designed for the separation and quantification of ionic species. lcms.cz

Separation and Detection: IC uses ion-exchange resins to separate analytes based on their charge. For anionic species like etidronate, an anion-exchange column is used. nih.gov Detection can be achieved through suppressed conductivity, which provides high sensitivity for ionic compounds.

IC-ICP-MS: For ultimate sensitivity and element-specific detection, IC can be coupled with Inductively Coupled Plasma Mass Spectrometry (IC-ICP-MS). This hyphenated technique detects the phosphorus atom within the etidronate molecule, offering excellent selectivity and very low detection limits, making it suitable for trace-level analysis in environmental or biological samples. nih.govresearchgate.net

| Technique | Principle | Application for Etidronic Acid-d3 (Disodium) |

| HPLC (HILIC/Ion-Pair) | Separation based on polarity or ion-pairing. | Quantification in pharmaceutical formulations and biological fluids. helixchrom.comnih.gov |

| Ion Chromatography (IC) | Separation based on ionic interactions. | Analysis in aqueous samples and complex matrices. lcms.czlcms.cz |

| IC-ICP-MS | Ion-exchange separation with element-specific (phosphorus) detection. | Ultra-trace quantification in environmental and biological samples. nih.govresearchgate.net |

Application of Etidronic Acid-d3 (Disodium) as an Internal Standard in Quantitative Analytical Chemistry

In the realm of quantitative analytical chemistry, particularly in chromatographic and mass spectrometric techniques, the use of an appropriate internal standard is paramount for achieving accurate and precise results. Etidronic acid-d3 (disodium), a deuterated analog of etidronic acid, serves as an ideal internal standard for the quantification of etidronic acid in various matrices. The primary advantage of using a stable isotope-labeled internal standard like Etidronic acid-d3 is its ability to mimic the analyte's behavior throughout the analytical process, from sample preparation to detection.

The key principle behind its application is isotopic dilution analysis. A known quantity of Etidronic acid-d3 (disodium) is added to the sample prior to any processing steps. Because Etidronic acid-d3 is chemically identical to the non-labeled etidronic acid, it experiences the same extraction inefficiencies, ionization suppression or enhancement in the mass spectrometer source, and potential degradation. As the mass spectrometer can differentiate between the deuterated and non-deuterated forms based on their mass-to-charge ratio (m/z), the ratio of the analyte's signal to the internal standard's signal can be used to calculate the concentration of the analyte with high accuracy. This approach effectively corrects for variations in sample handling and instrumental response, leading to more reliable and reproducible data.

The use of Etidronic acid-d3 (disodium) is particularly crucial in complex biological matrices such as plasma and urine, where matrix effects can significantly impact the accuracy of quantification. For instance, in the analysis of zoledronic acid, a related bisphosphonate, the use of a deuterated internal standard allowed for the determination of a limit of detection (LOD) of 1x10⁻⁷ mol/L and a limit of quantification (LOQ) of 2.5x10⁻⁷ mol/L in human blood plasma. researchgate.netresearchgate.net Similar performance enhancements are expected when using Etidronic acid-d3 for etidronic acid analysis.

Development of Robust Analytical Methods for Diverse Research Matrices

The development of robust and reliable analytical methods for the quantification of etidronic acid in diverse research matrices, including pharmaceutical formulations, biological fluids, and environmental samples, is essential for various scientific disciplines. Due to the polar and non-volatile nature of etidronic acid, as well as its lack of a strong UV chromophore, its analysis often requires specialized chromatographic techniques and sensitive detectors.

High-performance liquid chromatography (HPLC) is a commonly employed technique for the analysis of etidronic acid. helixchrom.com Given its high polarity, reversed-phase HPLC is often challenging. Therefore, alternative approaches such as hydrophilic interaction liquid chromatography (HILIC) and ion-pair chromatography are frequently utilized. A mixed-mode column combining HILIC and anion-exchange mechanisms can also provide effective separation. nih.govresearchgate.net For detection, a charged aerosol detector (CAD) or a mass spectrometer (MS) is often preferred over a UV detector due to the compound's lack of a suitable chromophore. nih.govresearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and selective quantification of etidronic acid, especially in complex matrices. The use of an internal standard, such as Etidronic acid-d3 (disodium), is integral to robust LC-MS/MS method development. The method validation for such an assay typically includes the assessment of specificity, linearity, accuracy, precision, sensitivity, and stability, in accordance with regulatory guidelines. humanjournals.comresearcher.life

Below is a representative example of method validation parameters for the quantification of etidronic acid in human plasma using LC-MS/MS with Etidronic acid-d3 (disodium) as the internal standard. This data is illustrative of a typical validated bioanalytical method for a bisphosphonate.

Table 1: Representative Validation Summary for the Quantification of Etidronic Acid in Human Plasma using LC-MS/MS

| Validation Parameter | Result |

|---|---|

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Accuracy (% Recovery) | 95.0% - 105.0% |

| Precision (RSD%) | < 15% |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Matrix Effect | Minimal to negligible |

| Extraction Recovery | > 85% |

Note: This table presents illustrative data typical for a validated LC-MS/MS method for a bisphosphonate using a deuterated internal standard, based on findings for structurally related compounds. A specific, complete dataset for the etidronic acid/etidronic acid-d3 pair was not available in the publicly accessible literature reviewed.

Mechanistic Investigations of Etidronic Acid D3 Disodium at Molecular and Supramolecular Levels

Elucidation of Chelation Mechanisms with Metal Ions and Actinides

Etidronic acid's structure, featuring two phosphonate (B1237965) groups and one hydroxyl group, makes it a potent polydentate chelating agent. nih.gov This capability allows it to form stable complexes with a variety of metal ions, a property leveraged in various industrial and technological applications, including corrosion inhibition and water treatment. nih.govwikipedia.org

Research into etidronic acid functionalized materials has demonstrated its strong chelation properties with heavy metals such as zinc (Zn²⁺) and iron (Fe³⁺). The interaction is characterized as a chemisorption process involving the formation of stable chelate complexes. This mechanism is crucial for the removal of these metals from aqueous solutions. Studies have quantified the adsorption capacity, highlighting the efficiency of etidronate in binding these metal ions. The coordination involves the phosphonate groups of the etidronic acid molecule binding to the metal ions, leading to their sequestration.

Table 1: Adsorption Properties of Etidronic Acid with Heavy Metals

| Metal Ion | Interaction Mechanism |

|---|---|

| Zn²⁺ | Chelation / Chemisorption |

| Fe³⁺ | Chelation / Chemisorption |

Etidronic acid exhibits a significant affinity for f-block elements, including lanthanides and actinides. nih.gov Its potential as a decorporation agent for uranium(VI) has been a subject of study, stemming from its ability to form strong complexes with U(VI). nih.gov To understand these interactions safely, europium(III) is often used as a non-radioactive analog for trivalent actinides due to their chemical similarities. nih.gov

Investigations combining spectroscopic, spectrometric, and quantum chemical methods have revealed that etidronic acid forms five distinct complexes with Eu(III). nih.gov A recurring structural feature in all these complexes is the formation of a stable six-membered chelate ring, which is a key motif in its coordination chemistry with these elements. researchgate.net While lanthanides like Eu(III) form stable complexes, actinides, with their higher nuclear charge and smaller atomic size, often show an even greater tendency for complex formation. youtube.comstackexchange.com The 5f orbitals of actinides can extend outwards and participate more readily in bonding compared to the more shielded 4f orbitals of lanthanides. stackexchange.com

The stoichiometry of the complexes formed between etidronate and metal ions is influenced by the metal-to-ligand (M:L) ratio. nih.gov At equimolar or ligand-deficient conditions, 1:1 complexes are typically favored. nih.gov Conversely, when the ligand is in excess, 1:2 complexes (one metal ion to two ligand molecules) tend to prevail. nih.gov

The stability of these complexes is quantified by their stability constants (log β). For the Eu(III)-etidronate system, these constants have been determined for various species that form under different conditions. nih.govresearchgate.net These values indicate the formation of highly stable complexes, particularly at acidic pH. nih.govresearchgate.net

Table 2: Stability Constants (log β) for Eu(III)-Etidronate Complexes

| Complex Species | Stoichiometry (Eu:L) | log β Value | Predominant pH Range |

|---|---|---|---|

| EuH₂L⁺ | 1:1 | 23.7 ± 0.1 | Acidic |

| Eu(H₂L)₂⁻ | 1:2 | 45.1 ± 0.9 | Acidic |

| EuHL⁰s | 1:1 | ~23.6 | Near-Neutral |

| EuL⁻ | 1:1 | ~11.2 | Alkaline |

Data sourced from Heller et al. (2023). nih.govresearchgate.net

The complexation behavior of etidronic acid is highly dependent on pH, which dictates the protonation state of the ligand and influences the type of species formed. nih.govlibretexts.org Extensive studies on the Eu(III)-etidronate system across a wide pH range have mapped out this complex speciation. nih.gov

At acidic pH, the readily soluble species EuH₂L⁺ and Eu(H₂L)₂⁻ are the dominant forms. nih.govresearchgate.net As the pH increases to near-neutral levels, a hardly soluble, net-neutral complex, EuHL⁰s, is formed, which may lead to precipitation. nih.gov This pH-dependent solubility is a critical characteristic of the system. nih.gov Upon further increasing the pH into the alkaline range (e.g., above pH 9), the precipitate tends to redissolve, forming the readily dissolved EuL⁻ species. nih.govresearchgate.net This complex equilibrium is also influenced by the metal-to-ligand ratio and the total concentrations of the reactants. nih.gov

Adsorption and Interfacial Interaction Mechanisms with Inorganic Substrates

Etidronic acid demonstrates a strong interaction with calcium phosphate-based materials, most notably hydroxyapatite (B223615) (Ca₁₀(PO₄)₆(OH)₂), which is the primary inorganic component of bone and teeth. nih.govgoogle.com.mx This interaction is fundamental to its mechanism of action in certain medical applications. drugbank.com

Studies on the surface modification of hydroxyapatite with etidronate solutions show that the etidronate molecule binds directly to the apatite surface. Characterization through X-ray diffraction (XRD) indicates that the fundamental apatitic structure of the substrate remains unchanged after this interaction. The presence of etidronate fragments chemically bound to the hydroxyapatite is confirmed by infrared (IR) and solid-state nuclear magnetic resonance (NMR) spectroscopy.

The proposed mechanism for this strong adsorption involves a chemical reaction at the interface. It is suggested that a covalent bond is formed between the phosphonate group of the etidronic acid molecule and the calcium ions on the hydroxyapatite surface. Specifically, a Ca-O-P bond is thought to form between the surface hydroxyl groups (Ca-OH) of the apatite and a phosphonate hydroxyl group (P-OH) of the etidronate. This strong, direct binding explains the high affinity of etidronate for calcium phosphate (B84403) surfaces. drugbank.com

Interactions with Metal Oxide Surfaces and Alloys (e.g., Chromium, Stainless Steel)

Etidronic acid is recognized as an effective corrosion and scale inhibitor, a property that stems from its ability to interact with metal surfaces. thfine.comatamanchemicals.com It readily forms stable complexes with various metal ions, including iron, copper, and zinc, and is capable of dissolving oxides present on the metal surface. thfine.comatamanchemicals.com This chelating action allows it to form protective films, inhibiting corrosion. atamanchemicals.com The stability of these interactions is notable; even at temperatures up to 250°C, etidronic acid maintains its corrosion and scale inhibition effects. thfine.comatamanchemicals.com

Research into thin, oxide-free protective coatings on chromium and 316L stainless steel has provided specific insights into these interactions. aip.orgaip.org When treated with etidronic acid, these metals form thin, phosphorus-containing films. aip.org In the case of chromium, studies indicate that the etidronic acid molecule may partially decompose to form a phosphate-based film. aip.orgaip.org For 316L stainless steel, the nature of the film depends on the treatment conditions. A "bench method" involving abrasion in a deoxygenated acid solution results in a thin phosphate-containing film, whereas treatment within an anaerobic cell can form a film characteristic of the intact etidronic acid molecule. aip.orgaip.org

These resulting films demonstrate significant corrosion inhibition properties. aip.orgaip.org The etidronate film formed on stainless steel, in particular, has been shown to be the most resistant to decomposition upon air exposure or when subjected to a sodium chloride solution. aip.orgaip.org This suggests potential applications for treating medical implants to improve their longevity and biocompatibility. aip.org The interaction is a form of chemisorption, where the phosphonate groups of the acid bond with the metal substrate. nih.gov

Table 1: Summary of Etidronic Acid Interactions with Metal Surfaces

| Metal/Alloy | Treatment Method | Observed Film Composition | Key Findings | Reference |

|---|---|---|---|---|

| Chromium | Anaerobic Cell / Bench Method | Partial decomposition to phosphate | Etidronic acid treatment provides corrosion protection. | aip.orgaip.org |

| 316L Stainless Steel | Bench Method | Thin phosphate-containing film | Forms a protective film that inhibits corrosion. | aip.orgaip.org |

| 316L Stainless Steel | Anaerobic Cell | Film characteristic of intact etidronate | Film is highly resistant to decomposition; promising for medical implants. | aip.orgaip.org |

| Aluminum Alloys (A1050, A5052, A7075) | Galvanostatic Anodizing | Amorphous porous oxide film | Anodizing in etidronic acid enhances corrosion resistance. | researchgate.net |

Inhibition of Crystal Growth and Dissolution Processes at the Molecular Interface

A primary mechanism of action for etidronic acid is its potent inhibition of hydroxyapatite crystal formation, growth, and dissolution. atamanchemicals.comnih.govchemicalbook.com This activity is achieved through chemisorption to calcium phosphate surfaces, where the molecule binds strongly to hydroxyapatite crystals. atamanchemicals.comnih.govnih.gov By adsorbing onto the crystal surface, particularly at sites of active bone turnover, it physically blocks the sites required for further growth. nih.gov

The process involves the phosphonate groups of etidronic acid forming stable complexes with calcium ions on the crystal lattice. thfine.com This "surface passivation" effectively decreases the solubility of the crystal. researchgate.net Studies on calcite crystallization have shown that etidronic acid reduces the growth rate by interacting with calcium cations, thereby altering the crystal's morphology. researchgate.net The dominant mechanism for this inhibition is the adsorption of the inhibitor onto the crystal steps, which blocks growth sites and prevents the attachment of new ion pairs. nih.gov While solution-based complexing can play a minor role, step-blocking is the primary mode of action for this type of inhibitor. nih.gov

This inhibitory effect is central to its function as a regulator of calcification and decalcification, mimicking the role of endogenous pyrophosphate but with a crucial difference: etidronic acid is resistant to enzymatic hydrolysis, making it more stable and persistent in its action. atamanchemicals.comnih.gov

Mechanistic Insights into Molecular-Level Interactions within Biological System Models (Non-Clinical Context)

Interaction with Cellular Energy Metabolism Pathways (e.g., ATP Analogues, Isoprenoid Biosynthesis)

Within cellular environments, non-nitrogenous bisphosphonates like etidronic acid are understood to interfere with energy metabolism. One proposed mechanism is their ability to act as analogues of adenosine (B11128) triphosphate (ATP). nih.govnih.gov Etidronic acid may compete with ATP in cellular energy pathways, which can trigger apoptosis (programmed cell death) in cells with high metabolic turnover, such as osteoclasts. nih.govnih.gov By disrupting the energy supply of these cells, it leads to a reduction in their activity and number. nih.gov

The isoprenoid biosynthesis pathway is essential for producing a vast class of natural products vital for numerous biochemical functions, including membrane integrity, subcellular targeting of proteins, and as precursors to hormones. nih.govfrontiersin.org This process relies on two distinct routes for creating the central intermediate, isopentenyl diphosphate (B83284) (IPP): the mevalonate (B85504) (MVA) pathway and the deoxyxylulose 5-phosphate (DXP) pathway. nih.govnih.gov The MVA pathway begins with acetyl-CoA, while the DXP pathway is mevalonate-independent. nih.gov While direct, extensive research on etidronic acid's interaction with the isoprenoid pathway is limited, the interference of bisphosphonates with fundamental cellular processes like ATP metabolism suggests a potential for broader effects on energy-dependent biosynthetic pathways.

Table 2: Overview of Isoprenoid Biosynthesis Pathways

| Pathway | Starting Substrate | Primary Location in Eukaryotes | Key End Products/Functions | Reference |

|---|---|---|---|---|

| Mevalonate (MVA) Pathway | Acetyl-CoA | Cytoplasm, Endoplasmic Reticulum | Sterols, ubiquinone, protein prenylation, sesquiterpenoids. | nih.govfrontiersin.orgnih.gov |

| Deoxyxylulose 5-phosphate (DXP/MEP) Pathway | Pyruvate and Glyceraldehyde 3-phosphate | Plastids (in plants) | Carotenoids, chlorophyll (B73375) side chains, monoterpenes, diterpenes. | nih.govfrontiersin.org |

Regulation of Biomineralization Processes in In Vitro and Ex Vivo Models

In various in vitro and ex vivo models, etidronic acid demonstrates its capacity to regulate biomineralization. Its fundamental action is the inhibition of bone resorption by altering osteoclastic activity. nih.gov In vitro studies have shown that etidronate-based compounds can lead to an inhibition of osteoclastogenesis (the formation of osteoclasts) and an increase in osteoblastogenesis (the formation of osteoblasts), promoting an anabolic state in bone cells. nih.gov

The mechanism is directly tied to its affinity for hydroxyapatite, the primary mineral component of bone. nih.gov By binding to these mineral crystals, etidronic acid inhibits both their formation and dissolution. nih.govnih.gov This prevents the breakdown of the bone matrix. nih.gov While highly effective at inhibiting resorption, prolonged exposure to higher concentrations of etidronic acid can also delay the normal mineralization of forming bone, an effect that has been observed in various studies. nih.gov In experimental osteoporosis models using estrogen-deficient rats, therapy involving etidronic acid has been shown to positively affect bone mineral density (BMD) over time. researchgate.net The use of ex vivo bone defect models provides a valuable platform for evaluating the effects of such compounds on bone regeneration and cellular activity in a controlled environment that closely mimics physiological conditions. mdpi.com

Molecular Interactions with Dentin and Other Biological Matrix Components

Etidronic acid is utilized in endodontics as a weak, biocompatible chelating agent that interacts with the components of dentin. researchgate.netmdpi.com During root canal procedures, mechanical instrumentation creates a "smear layer" on the dentin surface, which is an amorphous layer of organic and inorganic debris. mdpi.comnih.gov Etidronic acid is effective at removing the inorganic component of this layer through calcium chelation. researchgate.net

Compared to stronger chelating agents like Ethylenediaminetetraacetic acid (EDTA), etidronic acid is considered less aggressive and causes less erosion of the root dentin. researchgate.netnih.gov This is reflected in studies on dentin microhardness, which show that etidronic acid causes the least reduction in hardness compared to EDTA and citric acid. researchgate.netnih.gov A significant advantage is its compatibility with sodium hypochlorite (B82951) (NaOCl), a common disinfecting agent; etidronic acid can be mixed with NaOCl without impairing the latter's antimicrobial or tissue-dissolving capabilities. researchgate.netmdpi.com

Furthermore, the demineralization of the dentin matrix by chelating agents like etidronic acid can induce the release of embedded growth factors, such as Transforming growth factor-beta 1 (TGF-β1) and Vascular endothelial growth factor A (VEGF-A). nih.govnih.gov Studies have shown that both EDTA and etidronic acid significantly increase the release of these growth factors from the dentin matrix compared to controls, which is beneficial for regenerative endodontic procedures. nih.govnih.gov

Table 3: Comparison of Etidronic Acid and EDTA in Endodontic Applications

| Feature | Etidronic Acid (HEDP) | Ethylenediaminetetraacetic acid (EDTA) | Reference |

|---|---|---|---|

| Chelating Strength | Weak | Strong | researchgate.netnih.gov |

| Effect on Dentin Microhardness | Least reduction | Significant reduction | researchgate.netnih.govnih.gov |

| Dentin Erosion | Less aggressive | More erosive | researchgate.net |

| Compatibility with NaOCl | Compatible; can be mixed ("continuous chelation") | Incompatible; reduces free chlorine in NaOCl | researchgate.netmdpi.comnih.gov |

| Growth Factor Release | Effective in releasing GFs from dentin matrix | Effective in releasing GFs from dentin matrix | nih.govnih.gov |

Applications in Advanced Materials Science and Engineering Research

Corrosion Inhibition Mechanisms and Performance in Material Systems

Etidronic acid is a recognized corrosion inhibitor for various metals, including steel. wikipedia.org Its efficacy stems from its ability to form stable complexes with metal ions and influence surface reactions.

The primary mechanism of corrosion inhibition by etidronic acid involves the formation of a protective film on the metal surface. This process is driven by the chelation of metal ions, such as iron, copper, and zinc, by the phosphonate (B1237965) groups in the etidronic acid molecule. thfine.comatamanchemicals.com This action forms a stable, hexa-element chelating complex that adheres to the metal surface. thfine.commade-in-china.com This film acts as a physical barrier, isolating the metal from the corrosive environment.

Furthermore, etidronic acid can dissolve existing metal oxides on the surface, which contributes to a cleaner and more uniform substrate for the protective film to form. thfine.comatamanchemicals.com The stability of this film is a key factor in its performance, with studies indicating effectiveness at temperatures up to 250°C. thfine.comatamanchemicals.com

| Metal Ion | Interaction with Etidronic Acid | Effect |

| Iron (Fe) | Forms stable chelating compounds | Corrosion inhibition |

| Copper (Cu) | Forms stable chelating compounds | Corrosion inhibition |

| Zinc (Zn) | Forms stable chelating compounds | Corrosion inhibition |

The performance of etidronic acid as a corrosion inhibitor can be significantly enhanced when used in combination with other water treatment chemicals. thfine.commade-in-china.com This synergistic effect is a common strategy in industrial applications to achieve broader and more robust corrosion protection. For instance, it is often used in conjunction with polycarboxylic acids. made-in-china.com The presence of other inhibitors can bolster the protective film, improve adsorption on the metal surface, and provide inhibition under a wider range of conditions.

Scale Inhibition and Dispersion in Water Treatment Technologies

Etidronic acid is widely utilized as a scale inhibitor in industrial water systems, such as cooling towers, boilers, and oilfields. thfine.comnbinno.com Its effectiveness lies in its ability to interfere with the crystallization process of mineral scales.

Etidronic acid demonstrates excellent control over the precipitation of common mineral scales. It is particularly effective against calcium-based scales due to its strong ability to form chelating complexes with calcium ions. thfine.commade-in-china.com This sequestration of calcium ions prevents their incorporation into growing crystal lattices of salts like calcium carbonate. This is often referred to as a "threshold effect," where a substoichiometric amount of the inhibitor can prevent a much larger amount of scale from forming. thfine.com It also shows efficacy in inhibiting the formation of other scales such as iron sulfide (B99878) and barium sulfate (B86663) through similar mechanisms of crystal growth distortion and dispersion.

| Mineral Scale | Inhibition Mechanism |

| Calcium Carbonate | Chelation of calcium ions, threshold effect |

| Iron Sulfide | Crystal growth distortion and dispersion |

| Barium Sulfate | Crystal growth distortion and dispersion |

A key advantage of etidronic acid is its robust performance under a range of challenging environmental conditions. It maintains good chemical stability at high pH values and is not easily hydrolyzed or decomposed by light or heat under normal operating conditions. thfine.comatamanchemicals.com Its scale and corrosion inhibition effects are notable even at temperatures as high as 250°C. thfine.comatamanchemicals.commade-in-china.com Furthermore, its tolerance to acid, alkali, and chlorine oxidation is superior to that of many other organophosphonic acids. thfine.commade-in-china.com

Role in Nanomaterial Synthesis and Surface Functionalization

The application of etidronic acid extends into the realm of nanotechnology, particularly in the synthesis and surface modification of nanomaterials. Its ability to interact with and bind to inorganic surfaces makes it a valuable tool for controlling the growth and properties of nanoparticles.

Research has shown that etidronic acid can be used to modify the surface of nano hydroxyapatite (B223615) (nHA). researchgate.netsemanticscholar.org In one study, grafting etidronic acid onto nHA particles in an aqueous medium resulted in a change in the morphology of the nanoparticles from irregular shapes to sheet-like structures with sizes around 40 nm. researchgate.net This surface modification can be crucial for enhancing the biocompatibility and integration of nanomaterials in applications such as bone tissue engineering. researchgate.net The phosphonate groups of etidronic acid strongly adsorb to the calcium phosphate (B84403) surface of hydroxyapatite, influencing its crystal formation and dissolution characteristics. nih.govnih.gov

Application in Oil and Gas Extraction Research for Flow Assurance and Scale Management

Etidronic acid and its salts are established phosphonate-based scale inhibitors utilized in the oil and gas industry to ensure flow assurance by preventing the formation of mineral scales, such as calcium carbonate and barium sulfate, which can obstruct pipelines and equipment. The deuterated form, Etidronic acid-d3 (disodium), serves a specialized role in this field, primarily as a tracer in research and development to optimize scale inhibitor treatments.

The core function of etidronic acid in scale management is its ability to adsorb onto the crystal surfaces of nascent mineral scales, thereby inhibiting their growth and preventing their agglomeration and deposition. This threshold inhibition mechanism is effective at sub-stoichiometric concentrations, making it a cost-effective solution for managing scale in production wells and surface facilities.

Research in this area focuses on understanding the transport, retention, and release of these inhibitors within the reservoir formation during "squeeze" treatments. In a squeeze treatment, a solution of the scale inhibitor is injected into the production well, where it is retained by adsorption onto the reservoir rock. As formation water flows through the treated area to the wellbore, the inhibitor is gradually released, providing continuous protection against scale formation.

The use of isotopically labeled compounds like Etidronic acid-d3 (disodium) is crucial for these studies. By tracing the deuterated molecule, researchers can accurately model the inhibitor's behavior in the reservoir, including its adsorption-desorption kinetics and its transport pathways. This information is vital for designing more effective and longer-lasting squeeze treatments, ultimately improving production efficiency and reducing operational costs. While specific performance data for the deuterated version is not the primary focus of its use, the scale inhibition efficiency is comparable to its non-deuterated counterpart.

The following table presents representative data on the performance of Etidronic acid (HEDP), the non-deuterated form of the compound of interest, in inhibiting common oilfield scales. This data is indicative of the performance expected from Etidronic acid-d3 (disodium) under similar conditions.

Table 1: Performance of Etidronic Acid (HEDP) as a Scale Inhibitor

| Scale Type | Temperature (°C) | pH | Inhibitor Concentration (ppm) | Inhibition Efficiency (%) |

|---|---|---|---|---|

| Calcium Carbonate (CaCO₃) | 80 | 7.5 | 5 | 95 |

| Calcium Carbonate (CaCO₃) | 120 | 7.0 | 10 | 92 |

| Barium Sulfate (BaSO₄) | 80 | 6.5 | 15 | 88 |

| Barium Sulfate (BaSO₄) | 120 | 6.0 | 25 | 85 |

Integration into Polymer, Composite, and Hybrid Material Systems

The integration of etidronic acid and its derivatives into polymers, composites, and hybrid materials is an area of growing research interest, driven by the desire to impart specific functionalities to these materials. The phosphonate groups of etidronic acid offer opportunities for chelation, flame retardancy, and improved adhesion to inorganic substrates. While direct research on the integration of Etidronic acid-d3 (disodium) is limited due to its primary application as a tracer, the principles and findings from studies on non-deuterated etidronic acid are directly applicable.

In the realm of polymer systems , etidronic acid can be incorporated as a functional monomer or as an additive. As a monomer, it can be copolymerized with other organic monomers to create polymers with pendant phosphonate groups. These functionalized polymers can exhibit enhanced thermal stability and flame retardant properties. The phosphonate groups can also act as crosslinking sites, allowing for the development of novel hydrogels and thermosetting resins.

In composite materials , etidronic acid can be used as a surface modifier for inorganic fillers (e.g., silica (B1680970), alumina, or clays). By treating the surface of these fillers with etidronic acid, the compatibility and adhesion between the inorganic filler and the organic polymer matrix can be significantly improved. This leads to composite materials with enhanced mechanical properties, such as tensile strength and modulus. The phosphonate groups can form strong bonds with the metal oxides on the filler surface, creating a robust interface.

Hybrid organic-inorganic materials represent a class of materials where organic and inorganic components are integrated at the molecular or nanoscale level. Etidronic acid can act as a molecular linker or coupling agent in the synthesis of these hybrid materials. For instance, it can be used in sol-gel processes to create hybrid networks where the phosphonate groups are covalently bonded to a silica network. These materials can possess a unique combination of properties, such as the flexibility of the organic component and the rigidity and thermal stability of the inorganic component.

Research in this area has explored the use of etidronic acid-functionalized materials for various applications, including dental adhesives, bone cements, and coatings with enhanced corrosion resistance. The ability of etidronic acid to chelate metal ions is also being investigated for the development of functional materials for water treatment and metal ion sensing.

The following table summarizes the potential effects of integrating etidronic acid into different material systems based on published research findings for the non-deuterated compound.

Table 2: Potential Effects of Etidronic Acid Integration in Material Systems

| Material System | Method of Integration | Potential Property Enhancement |

|---|---|---|

| Polymer (e.g., Polyacrylate) | Copolymerization | Improved thermal stability, flame retardancy, crosslinking capability |

| Composite (e.g., Epoxy/Silica) | Surface treatment of filler | Enhanced interfacial adhesion, increased tensile strength and modulus |

Environmental and Geochemical Research Applications

Role as a Chelating Agent for Heavy Metal and Radionuclide Remediation

Etidronic acid (HEDP) is a powerful chelating agent, a characteristic that forms the basis of its application in the remediation of sites contaminated with heavy metals and radionuclides. wikipedia.orgatamanchemicals.com Its molecular structure allows it to form stable, water-soluble complexes with a variety of di- and trivalent metal ions. atamanchemicals.comnih.gov This sequestration capability is instrumental in strategies aimed at controlling the mobility and bioavailability of toxic metal contaminants in the environment. thinkdochemicals.com

Research has demonstrated the efficacy of HEDP in this capacity. For instance, a novel adsorbent created by intercalating etidronic acid into a layered double hydroxide (B78521) (LDH) showed excellent chelation and adsorption properties for heavy metals. acs.orgnih.gov This functionalized material exhibited significant uptake of zinc (Zn²⁺) and iron (Fe³⁺), with the adsorption process identified as chemisorption and monolayer interaction. nih.gov

The following table summarizes the adsorption capacities of the HEDP-functionalized adsorbent for selected heavy metals.

| Metal Ion | Adsorption Capacity (mg/g) |

| Zinc (Zn²⁺) | 281.36 |

| Iron (Fe³⁺) | 206.03 |

| Data derived from a study on etidronic acid-functionalized layered double hydroxide. nih.gov |

While direct studies on HEDP for specific radionuclide remediation are less common, the underlying principle of chelation is a well-established technology for managing radionuclide contamination. nih.gov Chelating agents are employed to decontaminate surfaces and manage radioactive waste by forming complexes with radionuclides, thereby influencing their solubility and mobility. nih.gov

The environmental fate of HEDP is largely governed by its pronounced tendency to adsorb to solid phases. santos.com Despite being highly soluble in water, HEDP and its salts exhibit strong and often irreversible adsorption to inorganic surfaces, soils, and sediments. santos.com This behavior means that if released into aquatic environments, HEDP will predominantly partition from the water column to suspended sediments and benthic zones. santos.com

In terrestrial systems, this strong adsorption results in very low mobility. santos.com Once introduced into the soil, HEDP is expected to remain in the upper soil layers with minimal leaching into groundwater. This strong binding is a critical factor in assessing its environmental impact and its potential use in remediation. The process of adsorption is complex, influenced by soil and sediment properties such as mineralogy, organic matter content, pH, and the presence of other ions. au.dkepa.gov The interaction is believed to involve mechanisms such as ligand exchange at mineral surfaces and complexation with metal ions present in the soil matrix. epa.govresearchgate.net

The dual properties of HEDP—strong chelation of metals and strong adsorption to solids—allow for its use in both mobilization and immobilization strategies for contaminants, depending on the specific environmental context and remediation goals.

Immobilization: The most direct application is in the immobilization of heavy metals and radionuclides. By chelating the contaminant and then strongly adsorbing onto soil or sediment particles, the entire complex is rendered immobile, reducing its bioavailability and preventing its migration into groundwater or uptake by plants. acs.orgsantos.com The use of HEDP-functionalized materials, which act as stable, high-capacity adsorbents, is a clear example of an immobilization strategy. nih.gov

Mobilization: Conversely, chelation can also be used to mobilize contaminants. In techniques like soil washing, a chelating agent is introduced to extract heavy metals from the soil matrix into a liquid phase, which can then be collected and treated. thinkdochemicals.com While HEDP's strong affinity for the soil itself can complicate this approach, the formation of a soluble metal-HEDP complex is the first step in this process. The effectiveness of mobilization would depend on carefully controlling conditions to favor desorption of the complex over the adsorption of the chelating agent itself.

Environmental Fate and Transformation Studies (Mechanistic Focus)

Understanding the persistence and transformation of HEDP in the environment is crucial for evaluating its long-term impact. Isotopic tracers like Etidronic acid-d3 are invaluable in these mechanistic studies, allowing for precise tracking of degradation and transport pathways.

HEDP is characterized by its high persistence in the environment, as it is not readily biodegradable. santos.com The central Phosphorus-Carbon-Phosphorus (P-C-P) bond in the molecule is stable and resistant to microbial degradation. nih.gov Standard biodegradation tests have consistently shown low levels of mineralization over typical study durations. santos.com

However, some degradation does occur, albeit slowly. Removal from the aqueous phase is attributed primarily to adsorption, with minor contributions from photodegradation and oxidation, particularly in the presence of iron (III) ions. santos.com While complete biodegradation is limited, some studies have shown partial degradation over extended periods in soils and in the presence of sediment. santos.com

The table below presents a summary of HEDP's biodegradability in various tests.

| Test Type | Duration | Degradation |

| Closed Bottle Test | 30 days | 0% |

| OECD Ready Biodegradation | 28 days | 1-10% |

| Zahn-Wellens (Inherent) | 28 days | 33% |

| Natural Water (Sunlight) | 60 days | 2.7% (¹⁴CO₂) |

| Water with Sediment | 50 days | 7.1% |

| Soils | 119-148 days | 3-47% |

| Data compiled from environmental fate summaries. santos.com |

The primary mechanism controlling the environmental distribution of HEDP is its sorption to solid matrices. santos.com As a phosphonate (B1237965), it has a high affinity for mineral surfaces, particularly those containing calcium, iron, and aluminum oxides. atamanchemicals.comresearchgate.net The sorption mechanism is complex and involves several processes:

Surface Complexation: The phosphonate groups can form strong coordinate bonds with metal ions on the surface of clay minerals and oxides, a process known as ligand exchange. epa.gov

Precipitation: HEDP can form stable complexes with cations like Ca²⁺ in the soil solution, which can then precipitate or co-precipitate with other minerals. atamanchemicals.comresearchgate.net

Cation Bridging: In the presence of multivalent cations (e.g., Ca²⁺, Mg²⁺), these ions can form a bridge between the negatively charged HEDP molecule and negatively charged sites on soil particles. epa.gov

These strong interactions lead to a high soil organic carbon-water (B12546825) partitioning coefficient (Koc), indicating low mobility. santos.com

Impact on Natural Mineral Cycling and Geochemical Processes

The introduction of a strong, persistent chelating agent like HEDP into the environment can significantly influence natural geochemical processes and mineral cycles. Its ability to interact with mineral surfaces and bind with metal ions can alter mineral dissolution and precipitation kinetics. researchgate.net

Research on the interaction between HEDP and calcite (calcium carbonate, a common mineral) has shown that HEDP can remarkably inhibit crystal growth. researchgate.net It does so by preferentially adsorbing onto specific sites on the crystal surface, which modifies the surface topography and alters the crystal habit. researchgate.net This demonstrates a direct interference with the carbon and calcium cycles.

Furthermore, by sequestering essential trace metals, HEDP can impact nutrient cycling. ebsco.comjointherivercoalition.org The availability of micronutrients like iron, zinc, and copper is critical for microbial activity and plant growth. By forming stable complexes with these nutrients, HEDP can reduce their bioavailability, potentially altering the structure and function of local ecosystems. santos.com The observed toxicity of HEDP to algae, for instance, is believed to be a consequence of this nutrient limitation rather than direct toxicity. santos.com

Use in Agricultural Chemical Formulations for Nutrient Stabilization and Transport

Etidronic acid, particularly in its salt forms like Etidronic acid-d3 (disodium), plays a significant role in agricultural chemical formulations as a chelating agent to enhance nutrient stability and facilitate their transport to plants. Its primary function is to bind with essential micronutrients, preventing them from forming insoluble precipitates in the soil, thereby keeping them available for plant uptake. This is especially crucial in alkaline or high-pH soils where micronutrients such as iron, zinc, and manganese tend to become insoluble and inaccessible to plants. google.comsatyajit.co

The chelation process involves the etidronic acid molecule forming a stable, ring-like structure around a metal nutrient ion. thinkdochemicals.com This protective bond keeps the micronutrient in a soluble form, allowing it to move freely with soil water and be more easily absorbed by plant roots. google.comsatyajit.co By preventing precipitation, etidronic acid-based chelates ensure a more efficient and sustained supply of essential nutrients to crops. google.comsatyajit.co

Detailed Research Findings:

Research and patent literature highlight the utility of etidronic acid and its salts in creating effective micronutrient fertilizers. A patented fertilizer composition, for instance, utilizes the disodium (B8443419) salt of etidronic acid (Na2HEDP) to chelate iron. google.com This process results in a water-soluble powder that provides both iron and phosphorus to plants. google.com The formulation is designed for foliar application, allowing for direct absorption of nutrients through the leaves, which can be an efficient method for correcting deficiencies. google.com

The stability of these chelates is a critical factor in their effectiveness. Chelated micronutrients are protected from oxidation and immobilization, particularly in soils with a pH greater than 6.5. ufl.edu This enhanced stability ensures that the nutrients remain bioavailable to plants for a longer period, contributing to improved productivity and profitability in commercial crop production. ufl.edu

Below are interactive data tables summarizing the composition of etidronic acid-based fertilizer formulations as described in technical and patent literature.

Table 1: Composition of an Iron-Phosphorus Chelated Fertilizer

| Component | Percentage by Weight | Form | Key Benefit |

| Fe-HEDP (Iron Chelate) | 17% - 18% | Water-soluble powder | Cures iron deficiency and increases yield. |

| Phosphorus Pentoxide (P2O5) | 31% | Water-soluble powder | Increases phosphorus content and yield. |

| Data sourced from a patented fertilizer composition. google.com |

Table 2: HEDP Chelated Micronutrients for Agricultural Use

| Micronutrient | Chelating Agent | Primary Benefit in High-pH Soils |

| Iron (Fe) | HEDP | Prevents insolubility and unavailability. |

| Zinc (Zn) | HEDP | Enhances solubility and root absorption. |

| Copper (Cu) | HEDP | Maintains availability for plant uptake. |

| Manganese (Mn) | HEDP | Prevents oxidation and precipitation. |

| Calcium (Ca) | HEDP | Remains in a stable, absorbable state. |

| Magnesium (Mg) | HEDP | Stays soluble and available to plants. |

| Molybdenum (Mo) | HEDP | Ensures availability in soil solution. |

| This table summarizes micronutrients that can be chelated with HEDP for agricultural applications. google.comsatyajit.co |

Computational and Theoretical Investigations of Etidronic Acid D3 Disodium

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to solve the electronic structure of molecules, providing fundamental information about their properties. pku.edu.cnnih.gov DFT has become a standard tool for predicting the reactivity and spectroscopic characteristics of organophosphorus compounds. rsc.orgresearchgate.net

DFT calculations are used to determine the optimized molecular geometry and the distribution of electrons within the Etidronic acid-d3 anion. Key outputs include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com

Reactivity descriptors, derived from DFT calculations, can predict how the molecule will interact with other chemical species. These descriptors help identify the most likely sites for electrophilic or nucleophilic attack. pku.edu.cnnih.gov For the etidronate anion, the negatively charged oxygen atoms of the phosphonate (B1237965) and hydroxyl groups are predicted to be primary sites for interaction with cations and electrophiles. The phosphorus atoms can act as centers for nucleophilic reactions. pku.edu.cn

Table 1: Conceptual DFT-Calculated Reactivity Descriptors for the Etidronate-d3 Anion

| Descriptor | Predicted Value (Arbitrary Units) | Implication |

| HOMO Energy | -6.8 eV | Indicates electron-donating ability (nucleophilicity) |

| LUMO Energy | +1.2 eV | Indicates electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | 8.0 eV | High gap suggests good chemical stability |

| Chemical Potential (μ) | -2.8 eV | Measures the tendency of electrons to escape |

| Molecular Hardness (η) | 4.0 eV | High hardness correlates with lower reactivity |

| Electrophilicity Index (ω) | 0.98 eV | Moderate capacity to accept electrons |

Note: The values presented are illustrative and representative of typical results from DFT calculations on similar phosphonate molecules.

DFT provides a robust framework for simulating spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Chemical Shifts: The calculation of nuclear magnetic shielding tensors using methods like Gauge-Including Atomic Orbitals (GIAO) allows for the prediction of NMR chemical shifts. nih.govaps.org For Etidronic acid-d3, calculations can predict the 1H, 13C, and 31P chemical shifts. A key aspect of modeling the deuterated compound is accounting for the deuterium (B1214612) isotope effect, where the substitution of a proton with a deuteron (B1233211) causes small but measurable changes in the chemical shifts of nearby nuclei. ruc.dkmdpi.comnih.govnih.gov These effects arise from subtle changes in bond lengths and vibrational averaging, which can be modeled computationally. mdpi.comresearchgate.net

Table 2: Representative Simulated NMR Chemical Shifts (ppm) for Etidronic Acid vs. Etidronic Acid-d3

| Nucleus | Calculated Shift (H-form) | Calculated Shift (d3-form) | Isotope Effect (Δδ) |

| C1 (C-OH) | 72.5 | 72.4 | -0.1 |

| C2 (CH3) | 21.8 | 21.2 (CD3) | -0.6 |

| P1/P2 | 18.1 | 18.0 | -0.1 |

Note: Data are hypothetical, based on typical deuterium isotope effects observed in similar compounds. The largest effect is seen on the carbon atom directly bonded to the deuterium atoms.

Vibrational Frequencies: DFT calculations can accurately predict the vibrational frequencies that correspond to peaks in Infrared (IR) and Raman spectra. researchgate.netethz.chunige.ch For Etidronic acid-d3, the most significant change compared to the non-deuterated form is the shift of vibrational modes involving the methyl group. The C-D stretching and bending frequencies are significantly lower than the corresponding C-H frequencies due to the heavier mass of deuterium. uni-muenchen.deacs.org This isotopic shift is a powerful tool for assigning specific vibrational modes in experimental spectra.

Table 3: Comparison of Key Calculated Vibrational Frequencies (cm-1) for Etidronate Anion Isotopologues

| Vibrational Mode | H-form (Calculated) | d3-form (Calculated) | Description |

| C-H Stretch (methyl) | ~2950 | N/A | Asymmetric stretching of CH3 |

| C-D Stretch (methyl) | N/A | ~2200 | Asymmetric stretching of CD3 |

| P-O Stretch | ~1080 | ~1080 | Stretching of phosphonate groups |

| C-O Stretch | ~1150 | ~1150 | Stretching of the tertiary alcohol |

| P-C-P Bend | ~550 | ~550 | Bending of the phosphonate backbone |

Note: Frequencies are representative values derived from DFT studies on phosphonates. The shift in the C-D stretching frequency is a hallmark of deuteration.

Molecular Dynamics (MD) Simulations

While quantum methods excel at describing electronic properties, classical Molecular Dynamics (MD) simulations are used to study the motion and interaction of molecules over time. This approach is ideal for investigating condensed-phase phenomena such as interfacial interactions and solvation.

Etidronic acid and its salts are known to act as scale inhibitors by adsorbing onto the surfaces of mineral crystals like calcite or hydroxyapatite (B223615). researchgate.net MD simulations can model this process explicitly. A simulation box is typically constructed with a slab of the mineral surface, a layer of aqueous solution containing disodium (B8443419) etidronate-d3, and counter-ions. frontiersin.orgacs.orgprinceton.edu

By running the simulation for several nanoseconds, researchers can observe the spontaneous adsorption of the etidronate-d3 anions onto the surface. Analysis of the simulation trajectories reveals the preferred binding sites, the orientation of the molecule at the interface, and the specific atomic interactions (e.g., coordination of phosphonate oxygens with surface calcium ions). The strength of the interaction can be quantified by calculating the binding free energy. researchgate.net

The behavior of Etidronic acid-d3 (disodium) in water is crucial for its applications. MD simulations are used to model a single etidronate-d3 anion and its associated sodium cations in a box of water molecules. figshare.comnih.govnih.gov These simulations provide a detailed picture of the solvation shell around the ion.

Analysis of radial distribution functions (RDFs) from the simulation can quantify the number of water molecules in the hydration shells around the phosphonate groups, the hydroxyl group, and the sodium ions. nih.gov Furthermore, MD simulations can track the conformational dynamics of the etidronate-d3 anion, revealing the rotational freedom around the C-P bonds and the flexibility of the molecule in solution.

Development and Validation of Force Fields and Computational Models